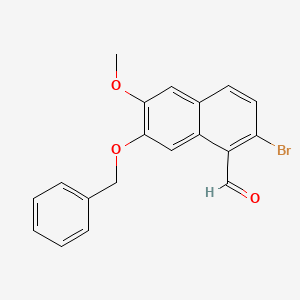
7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde is a complex organic compound that belongs to the naphthalene family. This compound is characterized by the presence of a benzyloxy group at the 7th position, a bromine atom at the 2nd position, a methoxy group at the 6th position, and an aldehyde group at the 1st position of the naphthalene ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde typically involves multi-step organic reactions. One common method is the bromination of 6-methoxynaphthalene, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The final step involves the formylation of the naphthalene ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carboxylic acid.
Reduction: 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the bromine atom can participate in halogen bonding. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(Benzyloxy)-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
- 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one
Uniqueness
7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups enhances its solubility and binding properties, while the bromine atom provides opportunities for further functionalization through substitution reactions.
Propiedades
Número CAS |
653579-68-1 |
|---|---|
Fórmula molecular |
C19H15BrO3 |
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
2-bromo-6-methoxy-7-phenylmethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C19H15BrO3/c1-22-18-9-14-7-8-17(20)16(11-21)15(14)10-19(18)23-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
Clave InChI |
QBDJFFKDCFSPKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CC(=C2C=O)Br)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


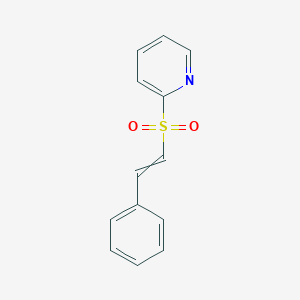
![1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-](/img/structure/B15159124.png)
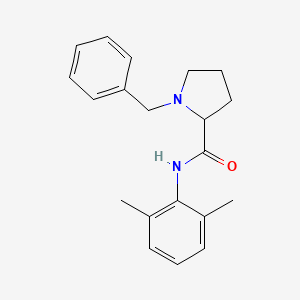
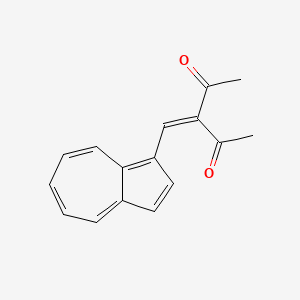
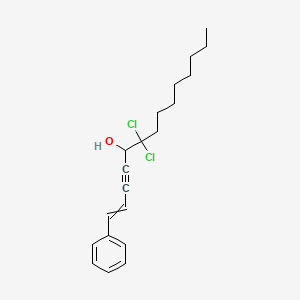
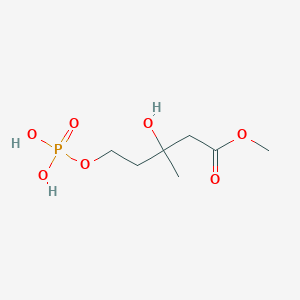
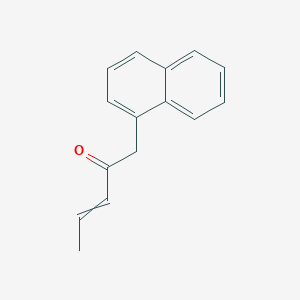
![Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate](/img/structure/B15159168.png)
![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
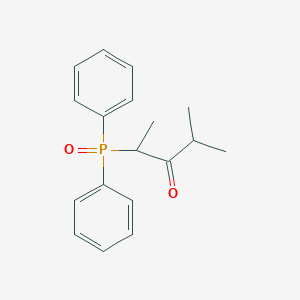
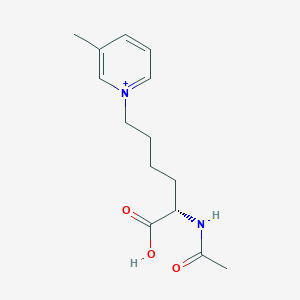
![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
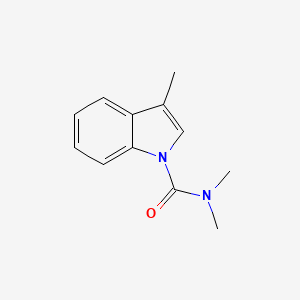
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)
